Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate
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Overview
Description
Preparation Methods
Synthesis Routes: Several synthetic routes exist for Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate. One common method involves the reaction of 2,3-dihydro-1H-indene-4-carboxylic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable base. The resulting intermediate undergoes esterification with methanol to yield the desired compound .
Industrial Production: While industrial-scale production methods are not widely documented, laboratories typically employ the synthetic routes mentioned above. Optimization for large-scale production would involve process engineering and cost considerations.
Chemical Reactions Analysis
Reactivity: Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate can participate in various chemical reactions:
Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Borylation: The compound’s boron atom allows it to participate in borylation reactions, where it can serve as a boron source.
Substitution Reactions: The acetate group can undergo nucleophilic substitution reactions with appropriate reagents.
Base: Used for esterification and other reactions involving the carboxylic acid group.
Boronic Acid Reagents: Employed in borylation reactions.
Acid or Base: Required for ester hydrolysis.
Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields the corresponding carboxylic acid, while borylation leads to boron-substituted derivatives.
Scientific Research Applications
Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate finds applications in:
Organic Synthesis: As a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and boron-containing moiety.
Materials Science: Its borylation properties make it useful in materials research.
Mechanism of Action
The exact mechanism of action remains an active area of study. its boron atom likely plays a crucial role in interactions with biological targets or catalytic processes.
Comparison with Similar Compounds
Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate stands out due to its boron-containing indene core. Similar compounds include:
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: .
1-Methylpyrazole-4-boronic acid pinacol ester: .
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: .
These comparisons highlight the uniqueness of Methyl 2-(7-(4,4,5,5-tetramethyl-1,
Properties
Molecular Formula |
C18H25BO4 |
---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
methyl 2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl]acetate |
InChI |
InChI=1S/C18H25BO4/c1-17(2)18(3,4)23-19(22-17)15-10-9-12(11-16(20)21-5)13-7-6-8-14(13)15/h9-10H,6-8,11H2,1-5H3 |
InChI Key |
ZSCNTFPGKFZKPT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCCC3=C(C=C2)CC(=O)OC |
Origin of Product |
United States |
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